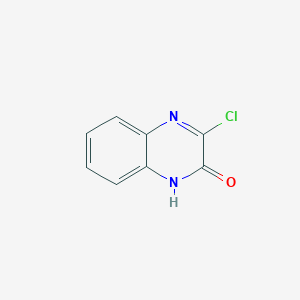

3-Chloroquinoxalin-2-ol

Übersicht

Beschreibung

3-Chloroquinoxalin-2-ol is an organic heterocyclic compound1. It has a molecular formula of C8H5ClN2O and a molecular weight of 180.59 g/mol21.

Synthesis Analysis

The synthesis of 3-Chloroquinoxalin-2-ol involves a photoredox-catalysed chlorination of quinoxalin-2 (1H)-ones using CHCl3 as a chlorine source3. This protocol is characterized by mild reaction conditions, excellent regioselectivity, and readily available chlorination agent3.

Molecular Structure Analysis

The molecular structure of 3-Chloroquinoxalin-2-ol is characterized by the presence of a quinoxaline core, which is a nitrogen-containing heterocyclic compound4. The compound also contains a chlorine atom, which is introduced through a photoredox-catalysed chlorination process3.

Chemical Reactions Analysis

The key chemical reaction involved in the formation of 3-Chloroquinoxalin-2-ol is the photoredox-catalysed chlorination of quinoxalin-2 (1H)-ones3. This reaction affords various 3-chloroquinoxalin-2 (1H)-ones in moderate to high yields3.

Physical And Chemical Properties Analysis

3-Chloroquinoxalin-2-ol is a solid at room temperature2. It has a molecular weight of 180.59 g/mol and a molecular formula of C8H5ClN2O21.Wissenschaftliche Forschungsanwendungen

1. Photoredox-Catalysed Chlorination

- Application Summary: 3-Chloroquinoxalin-2-ol is used in a photoredox-catalysed chlorination of quinoxalin-2(1H)-ones . This protocol is characterized by mild reaction conditions, excellent regioselectivity, and readily available chlorination agent .

- Methods of Application: The chlorination is developed by using CHCl3 as a chlorine source, thus affording various 3-chloroquinoxalin-2(1H)-ones in moderate to high yields .

- Results or Outcomes: The protocol offers an innovative pathway for rapid incorporation of chlorine functionality into heteroarenes .

2. Synthesis and Antimicrobial Activity of Quinoxaline Based 1,2,3-Triazoles

- Application Summary: 3-Chloroquinoxalin-2-ol is used in the synthesis of novel quinoxaline-1,2,3-triazole hybrid heterocyclic derivatives . These derivatives have been tested for their antimicrobial activity .

- Methods of Application: The synthesis involves the reaction of benzene-1,2-diamine with oxalic acid under acidic conditions . The synthesized compounds have been tested for antibacterial and antifungal activities .

- Results or Outcomes: Several products have been determined to be potent antimicrobial agents at concentrations of 75 and 100 μg/mL as compared to the standard drug Gentamicin .

3. Versatile Pharmacology of Quinoxaline

- Application Summary: 3-Chloroquinoxalin-2-ol is used in the synthesis of various compounds that have demonstrated remarkable pharmacological activities .

- Methods of Application: The synthesis involves the reaction of benzene-1,2-diamine with oxalic acid under acidic conditions .

- Results or Outcomes: About four compounds showed better inhibition activity with the IC 50 value between 7.6 ± 0.4 and 11.9 ± 0.2 µM .

Safety And Hazards

The safety information available indicates that 3-Chloroquinoxalin-2-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation5. The compound is classified with the signal word 'Warning’5.

Zukünftige Richtungen

The future directions for 3-Chloroquinoxalin-2-ol could involve further exploration of its potential applications in various fields. The compound’s chlorination approach offers an innovative pathway for rapid incorporation of chlorine functionality into heteroarenes3. This could inspire broader exploitation of new chlorination strategies3. Moreover, given the versatile pharmacology of quinoxaline derivatives4, there could be potential for further development in the wide spectrum of its biological importance.

Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

Eigenschaften

IUPAC Name |

3-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHQFFWUHBKRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307222 | |

| Record name | 3-chloro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinoxalin-2-ol | |

CAS RN |

35676-70-1 | |

| Record name | 35676-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)